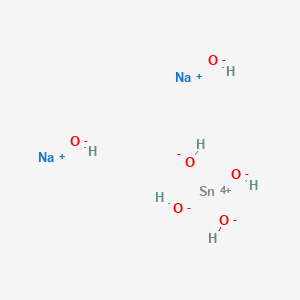
Disodium tin hexahydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannate (Sn(OH)6^2-), sodium (1:2), (OC-6-11)-, also known as sodium hexahydroxostannate(IV), is an inorganic compound with the formula Na2[Sn(OH)6]. This colorless salt forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide. It is used as a stabilizer for hydrogen peroxide and has various applications in different fields .
准备方法
Synthetic Routes and Reaction Conditions
Sodium hexahydroxostannate(IV) can be synthesized through the following methods:
Dissolving Metallic Tin in Sodium Hydroxide: [ \text{Sn} + 2 \text{NaOH} + 4 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] + 2 \text{H}_2 ]
Dissolving Tin(IV) Oxide in Sodium Hydroxide: [ \text{SnO}_2 + 2 \text{NaOH} + 2 \text{H}_2\text{O} \rightarrow \text{Na}_2[\text{Sn(OH)}_6] ]
Roasting Tin(IV) Oxide with Sodium Carbonate: [ \text{SnO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{SnO}_3 + \text{CO}_2 ]
Industrial Production Methods
Industrial production of sodium hexahydroxostannate(IV) typically involves the dissolution of tin in sodium hydroxide or the reaction of tin(IV) oxide with sodium hydroxide under controlled conditions .
化学反应分析
Types of Reactions
Sodium hexahydroxostannate(IV) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form different tin compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as chloride ions or organic ligands can be used under appropriate conditions.
Major Products Formed
Oxidation: Products may include higher oxidation state tin compounds.
Reduction: Products may include lower oxidation state tin compounds or elemental tin.
Substitution: Products depend on the substituting ligand, forming compounds like sodium hexachlorostannate(IV).
科学研究应用
Sodium hexahydroxostannate(IV) has several scientific research applications:
Chemistry: Used as a stabilizer for hydrogen peroxide and in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in electroplating, ceramics, and as a catalyst in various chemical processes.
作用机制
The mechanism by which sodium hexahydroxostannate(IV) exerts its effects involves its ability to act as a stabilizer and participate in redox reactions. The compound can interact with various molecular targets, including enzymes and metal ions, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Sodium hexachlorostannate(IV) (Na2[SnCl6]): Similar in structure but contains chloride ions instead of hydroxide ions.
Sodium stannate(IV) (Na2SnO3): An anhydrous form with a different structure and properties.
Sodium germanate (Na2GeO3): Similar in structure but contains germanium instead of tin.
Uniqueness
Sodium hexahydroxostannate(IV) is unique due to its specific coordination complex structure and its ability to stabilize hydrogen peroxide, making it valuable in various applications .
属性
CAS 编号 |
12027-70-2 |
|---|---|
分子式 |
H6NaO6Sn- |
分子量 |
243.74 g/mol |
IUPAC 名称 |
sodium;tin(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Sn/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI 键 |
QBQYNDHQVIUSPP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Sn+4] |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Sn+4] |
Key on ui other cas no. |
12027-70-2 |
物理描述 |
DryPowde |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















